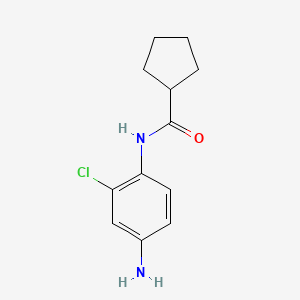

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILZVVYZHYVPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tubulin polymerization, a mechanism essential for cancer cell division. For example, derivatives of cyclopentanecarboxamides have demonstrated significant potency against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclopentanecarboxamide Derivative | MCF-7 (Breast Cancer) | 1.0 |

| Cyclopentanecarboxamide Derivative | HT-29 (Colon Cancer) | 0.5 |

These findings suggest that N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide could be developed as a lead compound for novel anticancer therapies.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications. Recent studies have evaluated its efficacy against human adenovirus (HAdV), demonstrating sub-micromolar potency:

| Compound | Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Cyclopentanecarboxamide Derivative | HAdV | 0.27 | >100 |

The mechanism by which this compound exerts antiviral effects involves the disruption of viral replication processes and interference with specific stages of the viral life cycle.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide. Modifications at specific positions on the cyclopentane and phenyl rings can enhance potency and selectivity against various biological targets.

Insights from SAR Studies

Research has shown that specific substitutions can significantly impact the biological activity of related compounds:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution at Position 2 | Increased potency against cancer cells |

| Amino Group Variation | Altered selectivity towards viral targets |

Case Studies

Several case studies have highlighted the therapeutic potential of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide in both cancer treatment and antiviral therapy:

- Anticancer Efficacy Study : A study evaluated the cytotoxicity of various derivatives against a panel of human tumor cell lines, revealing that certain modifications led to enhanced antiproliferative activity.

- Antiviral Efficacy Study : Another investigation assessed the antiviral properties against HAdV, where a derivative exhibited low cytotoxicity and significant antiviral activity.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Electron-donating groups (e.g., 4-OCH₃ in 2c) reduce melting points compared to unsubstituted (2a) or chloro/amino-substituted derivatives, likely due to decreased crystallinity .

- The 2-chloro substituent in the target compound may enhance metabolic stability by sterically hindering enzymatic degradation .

Carboxamide Core Modifications

Replacing the cyclopentane ring with smaller or bulkier carbocycles alters molecular conformation and properties:

Key Findings :

- Cyclobutane derivatives (e.g., 2.10 ) exhibit higher melting points than cyclopentane analogues, possibly due to increased ring strain and tighter packing .

- The cyclopentane core in fentanyl analogues (e.g., Cyclopentyl fentanyl) enhances lipophilicity, aiding blood-brain barrier penetration .

Pharmacological Analogues

Structural similarities to bioactive compounds highlight divergent applications:

Key Findings :

- Substituting cyclopentanecarboxamide with 5-chloro-2-hydroxybenzamide ( ) shifts activity from opioid to antiviral, emphasizing the role of the carboxamide moiety in target specificity .

Biological Activity

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of the compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide can be characterized by its unique structure, which includes an amino group, a chlorophenyl moiety, and a cyclopentanecarboxamide group. This structure allows it to interact with various biological targets.

The compound's biological activity is primarily attributed to its ability to modulate enzyme and receptor functions. It binds to specific molecular targets, which can lead to alterations in signaling pathways involved in various biological processes. Notably, it has been shown to influence:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can act on receptors that mediate cellular responses, potentially affecting processes such as cell growth and apoptosis.

Antiviral Activity

Recent studies have indicated that N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide derivatives exhibit significant antiviral properties. For instance, certain analogues have been identified as potent inhibitors of human adenovirus (HAdV). Compounds derived from this structure demonstrated selectivity indexes greater than 100 and low micromolar potency against HAdV, with some showing improved activity compared to established antiviral agents like niclosamide .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has shown that it can inhibit tubulin polymerization, a critical process for cell division. Specific derivatives have displayed IC50 values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition compared to traditional chemotherapeutics .

Case Studies

- Antiviral Efficacy : A study focused on the antiviral activity of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide analogues against HAdV showed that compounds like 15 exhibited an IC50 of 0.27 μM with a CC50 of 156.8 μM, demonstrating a favorable therapeutic index and low toxicity in vivo .

- Cancer Cell Line Studies : In another investigation, derivatives of this compound were tested against MCF-7 breast cancer cells. The most potent derivative showed an IC50 of 1.0 nM, outperforming several known anticancer drugs .

Research Findings Summary Table

| Activity | Compound | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Antiviral (HAdV) | Compound 15 | 0.27 | >100 | Low cytotoxicity |

| Anticancer (MCF-7) | Derivative 18 | 0.001 | N/A | Superior to vinorelbine and paclitaxel |

Applications in Medicine and Industry

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide shows promise as a lead compound for drug development targeting viral infections and cancer treatment. Its ability to modulate critical biological pathways makes it a candidate for further research into therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.